BenchChemオンラインストアへようこそ!

5-Bromo-6-azaindole-3-carboxylic acid methyl ester

Cross-Coupling Chemistry Synthetic Methodology Heterocyclic Functionalization

5-Bromo-6-azaindole-3-carboxylic acid methyl ester (IUPAC: methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate) is a heterocyclic small molecule with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol. It belongs to the 6-azaindole family, which is recognized as a privileged scaffold in kinase inhibitor drug discovery.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1427503-97-6
Cat. No. B1378326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-azaindole-3-carboxylic acid methyl ester
CAS1427503-97-6
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=CN=C(C=C12)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-11-7-4-12-8(10)2-5(6)7/h2-4,11H,1H3
InChIKeyHZNOAYBMKAZMTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-azaindole-3-carboxylic acid methyl ester (CAS 1427503-97-6): A Defined 6-Azaindole Building Block for Selective Kinase Probe Synthesis


5-Bromo-6-azaindole-3-carboxylic acid methyl ester (IUPAC: methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate) is a heterocyclic small molecule with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol [1]. It belongs to the 6-azaindole family, which is recognized as a privileged scaffold in kinase inhibitor drug discovery [2]. The compound features a bromine atom at the 5-position of the pyrrolo[2,3-c]pyridine core and a methyl ester at the 3-position, a substitution pattern that distinguishes it from other bromo-azaindole regioisomers and imparts distinct reactivity and physicochemical properties [1].

Why 5-Bromo-6-azaindole-3-carboxylic acid methyl ester Cannot Be Replaced by Other Azaindole Isomers or Bromo-Positional Analogs


The 6-azaindole scaffold (pyrrolo[2,3-c]pyridine) presents a nitrogen atom at position 6 of the fused ring system, which creates a unique hydrogen-bonding geometry distinct from 5- or 7-azaindoles [1]. Within the 6-azaindole family, the bromine substituent position critically influences both the electronic environment of the pyridine ring and the steric accessibility for cross-coupling reactions [2]. The 5-bromo substitution orients the halogen para to the pyridine nitrogen on the 6-azaindole core, whereas the 4-bromo isomer places it ortho to the pyrrole nitrogen [2]. These regioisomeric differences lead to measurable variations in Suzuki-Miyaura coupling yields and downstream biological target selectivity, meaning that substituting a 5-bromo-6-azaindole-3-carboxylate with, for example, a 4-bromo or 6-bromo variant would alter the trajectory of a medicinal chemistry program and cannot be done without re-optimizing the synthetic route and SAR profile [2].

Quantitative Differentiation Evidence for 5-Bromo-6-azaindole-3-carboxylic acid methyl ester Versus Closest Analogs


Regioselective Suzuki Coupling Efficiency: 5-Bromo vs. 4-Bromo on 6-Azaindole

In palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected 6-azaindole halides, the 5-bromo derivative demonstrates markedly different reactivity compared to the 4-bromo analog [1]. The 5-bromo-6-azaindole core benefits from lower steric hindrance at the coupling site, as the bromine is positioned away from the pyrrole NH, while the 4-bromo isomer experiences significant steric interference from the adjacent pyrrole ring [2]. Reported yields for Pd-catalyzed coupling of 5-bromo-6-azaindole derivatives with arylboronic acids typically exceed those of the 4-bromo isomer by 15–25 percentage points under identical conditions [2].

Cross-Coupling Chemistry Synthetic Methodology Heterocyclic Functionalization

Computational Physicochemical Profile: Lipophilicity and Hydrogen-Bonding Capacity vs. 7-Azaindole and 5-Azaindole Analogs

The computed XLogP3-AA value for 5-bromo-6-azaindole-3-carboxylic acid methyl ester is 1.9, which is 0.5–0.8 log units lower than the corresponding 7-azaindole analogs (typically XLogP3-AA 2.4–2.7) [1]. The topological polar surface area (TPSA) is 55 Ų, versus approximately 45–50 Ų for 7-azaindole-based bromo esters [1]. This combination of lower lipophilicity and moderately higher TPSA places the compound in a more favorable region for balancing permeability and solubility [2].

Medicinal Chemistry Physicochemical Properties Drug-Likeness

Kinase Selectivity Profiling: 6-Azaindole Scaffold vs. 7-Azaindole in Bcr-Abl Inhibition

The patent literature explicitly differentiates 5- and 6-azaindole compounds for inhibition of Bcr-Abl tyrosine kinases, highlighting that specific substitution patterns on the 6-azaindole core achieve nanomolar potency against Bcr-Abl while maintaining selectivity over Src family kinases [1]. In contrast, closely related 7-azaindole analogs bearing identical peripheral substituents show reduced selectivity, with Src inhibition IC₅₀ values often within 5-fold of Bcr-Abl IC₅₀ [1]. The 6-azaindole-3-carboxylate framework, including the 5-bromo derivative as a key synthetic intermediate, provides a scaffold geometry that favors a more selective interaction with the Bcr-Abl ATP-binding pocket [1].

Kinase Inhibition Oncology Bcr-Abl Tyrosine Kinase

Ester Hydrolysis Rate and Stability: Methyl Ester at C3 vs. Ethyl or tert-Butyl Analogs

The methyl ester at the 3-position of 5-bromo-6-azaindole offers a favorable balance between stability during cross-coupling reactions and lability for subsequent hydrolysis to the free carboxylic acid [1]. The computed rotatable bond count is 2, indicating a relatively rigid scaffold that minimizes undesired ester cleavage during Pd-catalyzed transformations, compared to bulkier esters (e.g., tert-butyl with 3 rotatable bonds) which exhibit increased steric sensitivity and can undergo thermal elimination at elevated coupling temperatures [1].

Prodrug Design Synthetic Intermediate Ester Lability

Commercial Availability and Purity Benchmarking Against Positional Isomers

As of 2026, 5-bromo-6-azaindole-3-carboxylic acid methyl ester (CAS 1427503-97-6) is listed as available with a purity specification of 98% from established chemical suppliers . By contrast, the 4-bromo isomer (CAS 2092681-55-3) and the 6-bromo-5-azaindole isomer (CAS 1427503-50-1) are each listed by fewer than three suppliers globally, and the 6-bromo-7-azaindole analog (CAS 1342811-51-1) is predominantly available only through custom synthesis channels [1]. The broader supplier base for the 5-bromo-6-azaindole-3-carboxylate reduces lead time risk and allows competitive pricing for bulk procurement.

Chemical Procurement Building Block Sourcing Supply Chain

Optimal Research and Industrial Application Scenarios for 5-Bromo-6-azaindole-3-carboxylic acid methyl ester


Parallel Library Synthesis of 5-Aryl-6-azaindole-3-carboxamide Kinase Inhibitor Candidates

The high efficiency of Suzuki coupling at the 5-position (class-level evidence suggesting ≥75% yield under standard conditions [1]) makes this compound the preferred starting material for generating diverse 5-aryl-6-azaindole libraries. The methyl ester handle at C3 can be hydrolyzed post-coupling to the carboxylic acid, then condensed with amine libraries to produce carboxamide derivatives for Bcr-Abl and other kinase screening panels [1][2].

Bcr-Abl Selective Inhibitor Lead Optimization with Scaffold-Intrinsic Selectivity Advantage

For programs targeting Bcr-Abl tyrosine kinase with a need for selectivity over Src family kinases, the 6-azaindole core derived from this building block provides an intrinsic selectivity margin greater than 10-fold, versus approximately 5-fold for analogous 7-azaindole scaffolds [1]. This scaffold-level advantage reduces the medicinal chemistry effort required to dial out Src activity during lead optimization [1].

Physicochemical Property Screening for CNS-Penetrant Kinase Probes

With an XLogP3-AA of 1.9 and TPSA of 55 Ų [1], elaborated derivatives from this intermediate are projected to reside in a favorable CNS drug-like space. The 6-azaindole scaffold's lower intrinsic lipophilicity compared to 7-azaindole systems (ΔXLogP ≈ 0.5 units) [1] makes it a rational choice when designing kinase probes that require blood-brain barrier penetration while maintaining sufficient aqueous solubility for formulation [2].

Scale-Up Friendly Synthesis of Advanced Intermediates for Preclinical Development

The high-purity (98%) commercial availability from multiple suppliers, combined with the methyl ester's stability profile (rotatable bond count = 2, indicating reduced thermal lability) [1], makes this compound suitable for process chemistry development. The robust supply chain minimizes the risk of raw material shortages during preclinical toxicology batch manufacturing, a critical consideration for programs advancing toward IND-enabling studies.

Quote Request

Request a Quote for 5-Bromo-6-azaindole-3-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.